An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 3-hydrazinylpropanoate hydrochloride
An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 3-hydrazinylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydrazinylpropanoate hydrochloride is a bifunctional molecule of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating both a reactive hydrazine moiety and an ethyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of its predicted chemical reactivity profile, offering insights into its stability, key reactions, and potential applications. The information presented herein is extrapolated from the known reactivity of its constituent functional groups—hydrazines and esters—and data from closely related analogs, providing a robust predictive framework for researchers.
Introduction: A Molecule of Versatile Potential
Ethyl 3-hydrazinylpropanoate hydrochloride presents a compelling scaffold for chemical synthesis. The presence of the hydrazinyl group, a potent nucleophile, alongside an ester functionality, which can undergo a variety of transformations, makes it a valuable building block. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in various reaction conditions. Understanding the interplay and reactivity of these two functional groups is paramount for its effective utilization in the synthesis of novel compounds, including pharmaceuticals, agrochemicals, and functional polymers. This guide will delve into the predicted reactivity of this molecule, providing a theoretical and practical foundation for its application in research and development.
Molecular Structure and Physicochemical Properties
The chemical structure of Ethyl 3-hydrazinylpropanoate hydrochloride is fundamental to its reactivity.
H₂N-NH₂⁺-CH₂-CH₂-CO-O-CH₂-CH₃ Cl⁻
Key Features:
-
Hydrazinium Ion: The protonated hydrazine moiety (hydrazinium) is the more stable form, though in the presence of a base, the free hydrazine is liberated, which is a strong nucleophile.
-
Ester Group: The ethyl propanoate group is susceptible to nucleophilic attack at the carbonyl carbon.
-
Propyl Linker: The ethylene bridge (-CH₂-CH₂-) provides flexibility and separates the two functional groups, which generally allows them to react independently.
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₅H₁₃ClN₂O₂ | Calculation |
| Molecular Weight | 168.62 g/mol | Calculation |
| Appearance | Likely a white to off-white crystalline solid | Analogy to similar hydrazine hydrochlorides |
| Solubility | Soluble in water and polar protic solvents like ethanol and methanol. Sparingly soluble in nonpolar organic solvents. | General properties of hydrochloride salts |
| Stability | The hydrochloride salt is expected to be more stable than the free base, which can be sensitive to air oxidation. It should be stored in a cool, dry place, away from oxidizing agents. | General knowledge of hydrazine stability |
Core Reactivity Profile: A Tale of Two Functional Groups
The chemical behavior of Ethyl 3-hydrazinylpropanoate hydrochloride is dominated by the reactivity of its hydrazine and ester moieties.
Reactions of the Hydrazine Moiety
The hydrazine group is a powerful nucleophile and is the primary site of reactivity in many transformations. The free hydrazine, generated by the addition of a base, is the active nucleophilic species.
-
Alkylation: The hydrazine nitrogen atoms can be alkylated by reaction with alkyl halides. The degree of alkylation can be controlled by stoichiometry and reaction conditions. Mono-alkylation is favored by using a large excess of the hydrazine.[1][2]
-
Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of acyl hydrazides. This is a robust reaction for the introduction of various acyl groups.[3][4][5][6]
One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[7][8][9][10][11] This reaction is often acid-catalyzed and is fundamental to many subsequent synthetic transformations.
Experimental Protocol: General Procedure for Hydrazone Formation
-
Dissolution: Dissolve Ethyl 3-hydrazinylpropanoate hydrochloride in a suitable solvent, such as ethanol or methanol.
-
Basification: Add a stoichiometric equivalent of a mild base (e.g., sodium acetate, triethylamine) to liberate the free hydrazine.
-
Carbonyl Addition: Add the desired aldehyde or ketone to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the product can be isolated by precipitation, extraction, or chromatography.
The bifunctional nature of the hydrazine moiety makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
-
Pyrazoles and Pyrazolones: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings.[12][13][14][15][16]
-
Pyridazines: Condensation with 1,4-dicarbonyl compounds can yield pyridazine derivatives.[17][18][19][20][21]
-
Fischer Indole Synthesis: While typically employing arylhydrazines, the general principle of reacting with a ketone or aldehyde under acidic conditions to form an indole could potentially be adapted.[22][23][24][25]
Logical Workflow for Heterocycle Synthesis
Caption: Synthetic pathways from Ethyl 3-hydrazinylpropanoate.
-
Wolff-Kishner Reduction: The hydrazone derivatives formed from the reaction with ketones or aldehydes can be subjected to Wolff-Kishner reduction conditions (strong base, high temperature) to reduce the carbonyl group to a methylene group.[10][26][27]
Reactions of the Ester Moiety
The ethyl ester group offers another avenue for chemical modification, primarily through nucleophilic acyl substitution.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydrazinylpropanoic acid. This reaction is reversible.[28][29][30][31][32]
-
Base-Mediated Saponification: Treatment with a strong base, such as sodium hydroxide, will lead to the irreversible formation of the carboxylate salt.[30][32]
Reaction Scheme: Ester Hydrolysis
Caption: Hydrolysis of the ester functionality.
Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group for a different alkoxy group.
Reaction with ammonia or a primary/secondary amine can convert the ester into the corresponding amide.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 3-hydrazinylpropan-1-ol.
Safety and Handling
-
General Hazards: Hydrazine derivatives are often toxic and can be irritants to the skin, eyes, and respiratory tract. Some are also potential carcinogens.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless a reaction is intended).
Conclusion and Future Outlook
Ethyl 3-hydrazinylpropanoate hydrochloride is a versatile and promising building block for organic synthesis. Its dual functionality allows for a wide array of chemical transformations, leading to the creation of diverse molecular architectures. The predictable reactivity of its hydrazine and ester groups, as outlined in this guide, provides a solid foundation for its application in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific reaction kinetics and optimization of protocols for this particular molecule will undoubtedly unlock its full potential in the scientific community.
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099. [Link]
-
Hydrazine. (2023). In Wikipedia. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Fischer indole synthesis. (2023). In Wikipedia. [Link]
-
Reddy, C. R., et al. (2015). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 5(10), 7136-7140. [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(25), 4975–4977. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Bredihhin, A., & Mäeorg, U. (2006). Use of Polyanions for Alkylation of Hydrazine Derivatives. Organic Letters, 8(13), 2711–2714. [Link]
-
Yan, Z., et al. (2013). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 78(15), 7598-7604. [Link]
-
Ghandi, M., & Aryan, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. [Link]
-
Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Hydrazone Formation. (n.d.). Química Orgánica. [Link]
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. [Link]
-
Bredihhin, A., & Mäeorg, U. (2006). Use of Polyanions for Alkylation of Hydrazine Derivatives. figshare. [Link]
-
Ghorbanloo, M., et al. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(16), 4983. [Link]
-
Reactions of solid hydrazine (1) with carbonyl compounds. (2014). ResearchGate. [Link]
-
L'abbé, G., et al. (1985). Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. The Journal of Organic Chemistry, 50(23), 4528–4532. [Link]
-
Ester hydrolysis. (2023). In Wikipedia. [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]
-
Hydrazone. (2023). In Wikipedia. [Link]
-
Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (2020). ResearchGate. [Link]
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]
-
Al-Thebeiti, M. A. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2136–2146. [Link]
-
Reddy, C. R., et al. (2014). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 12(35), 6844-6847. [Link]
-
Bacon, R. G. R., & Bigg, D. C. H. (1974). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2275-2279. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
How is the hydrazone formed in the Wolff-Kishner reduction?. (2021). Chemistry Stack Exchange. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. (2021). ResearchGate. [https://www.researchgate.net/figure/Mechanism-for-hydrazone-formation-from-carbonyl-and-hydrazine-compound_fig2_350692582]([Link] hydrazine-compound_fig2_350692582)
-
Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine!. (2021). YouTube. [Link]
-
Mayr, H., et al. (2004). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 69(18), 6117–6123. [Link]
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (2007).
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. (2002). ResearchGate. [Link]
-
Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]
- 4. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrazone - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jk-sci.com [jk-sci.com]
- 16. mdpi.com [mdpi.com]
- 17. chemtube3d.com [chemtube3d.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. iglobaljournal.com [iglobaljournal.com]
- 20. m.youtube.com [m.youtube.com]
- 21. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 22. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. jk-sci.com [jk-sci.com]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Wolff-Kishner Reduction [organic-chemistry.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. chemguide.co.uk [chemguide.co.uk]
- 30. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 31. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 32. chemguide.co.uk [chemguide.co.uk]
